molecular formula C20H24N2O2 B1664484 Akagerine CAS No. 56519-07-4

Akagerine

Cat. No.: B1664484
CAS No.: 56519-07-4
M. Wt: 324.4 g/mol
InChI Key: LGSDYQBPJKYJCT-YTLNUPAMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Akagerine is a biochemical that is derived from the root bark of South American Strychnos.

Scientific Research Applications

Antimicrobial Activity

Akagerine has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

  • Antifungal Activity: Studies have shown that extracts containing this compound can inhibit fungal pathogens such as Fusarium species, with minimum inhibitory concentration (MIC) values ranging from 3.8 mg/ml to >7.5 mg/ml .
  • Antibacterial Activity: this compound's potential against Staphylococcus aureus has been highlighted, suggesting its utility in treating infections caused by resistant strains .

Antimalarial Properties

This compound has been studied for its antimalarial effects. It is part of traditional remedies used in regions where malaria is endemic.

  • In vitro Studies: The compound has shown promising results against Plasmodium falciparum, with IC50_{50} values indicating effective inhibition of the parasite's growth .

Antitrypanosomal Activity

Molecular docking studies suggest that this compound may interact effectively with targets associated with Trypanosoma species, indicating potential for treating diseases like sleeping sickness .

Convulsant and Neuropharmacological Effects

Research has indicated that this compound possesses convulsant properties. In studies comparing its effects to standard drugs like strychnine, this compound exhibited notable activity with half maximal curative dose (CD50_{50}) values ranging from 45.3 mg/kg to 84.0 mg/kg . This suggests potential applications in neurological research and pharmacotherapy.

Toxicological Evaluations

While this compound shows promise in various applications, its safety profile requires thorough investigation. Studies on its toxicity have indicated a need for further research to establish safe dosage ranges and potential side effects .

Case Studies

StudyFocusFindings
Famewo et al. (2022)Antimicrobial activityThis compound extracts showed significant antifungal activity against multiple Fusarium species .
Kabongo-Kayoka et al. (2022)Antimycobacterial propertiesThis compound demonstrated inhibitory effects on Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent .
Olaniyi et al. (2022)NeuropharmacologyEvaluated convulsant activities of this compound; results indicated potent effects compared to strychnine .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing Akagerine, and how can yield be optimized?

this compound synthesis involves a multi-step pathway starting from precursor compounds. Key steps include:

  • Intermediate 332 formation : Use LDA in THF at -30°C for 1.5 hours to ensure selective deprotonation .
  • Oxidation with mCPBA : Conduct at -70°C in DCM to minimize side reactions during epoxidation .
  • Final cyclization : Employ Bu₃SnH in benzene under reflux to achieve high regioselectivity . Yield optimization requires strict temperature control, reagent purity verification, and real-time monitoring (e.g., TLC or NMR).

Q. How should researchers characterize this compound’s structural identity and purity?

  • Spectroscopic analysis : Use ¹H/¹³C NMR to confirm functional groups and stereochemistry. Compare data with literature values for validation .
  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula . Contaminants (e.g., unreacted intermediates) must be quantified via GC-MS or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or synthetic yields across studies?

  • Replicate protocols : Ensure exact replication of reaction conditions (solvent, temperature, reagent ratios) from conflicting studies .
  • Systematic troubleshooting : Test variables such as moisture levels (e.g., anhydrous vs. wet THF) or catalyst aging (e.g., Pd(PPh₃)₄ activity) .
  • Meta-analysis : Compare raw datasets from published studies to identify methodological discrepancies (e.g., calibration differences in NMR) .

Q. What strategies are effective for designing derivatives like Malindine from this compound?

  • Functional group modification : Target C-17 and N-1 positions for regioselective glucosidase-mediated transformations .
  • Mechanistic studies : Use DFT calculations to predict reactive sites and guide synthetic routes (e.g., dialdehyde intermediates) .
  • In silico screening : Apply molecular docking to prioritize derivatives with enhanced bioactivity before lab synthesis .

Q. How can researchers ensure reproducibility in pharmacological studies of this compound?

  • Standardized assays : Use positive/negative controls (e.g., IC₅₀ comparisons) and validate cell lines via STR profiling .
  • Data transparency : Publish raw datasets (e.g., dose-response curves) and statistical codes (e.g., R/Python scripts) in supplementary materials .
  • Collaborative verification : Partner with independent labs to cross-validate findings, addressing batch-to-batch variability .

Q. Methodological Guidelines

  • Experimental design : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align research goals with methodological rigor .
  • Data integrity : Archive reaction logs, spectra, and statistical outputs in indexed repositories (e.g., Zenodo) for auditability .
  • Ethical compliance : Disclose synthetic hazards (e.g., TFAA toxicity) and adhere to institutional safety protocols .

Properties

CAS No.

56519-07-4

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal

InChI

InChI=1S/C20H24N2O2/c1-3-13(12-23)14-10-18-20-16(8-9-21(18)2)15-6-4-5-7-17(15)22(20)19(24)11-14/h3-7,12,14,18-19,24H,8-11H2,1-2H3/b13-3-/t14-,18+,19+/m1/s1

InChI Key

LGSDYQBPJKYJCT-YTLNUPAMSA-N

SMILES

CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O

Isomeric SMILES

C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(CCN2C)C4=CC=CC=C4N3[C@H](C1)O

Canonical SMILES

CC=C(C=O)C1CC2C3=C(CCN2C)C4=CC=CC=C4N3C(C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Akagerine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
Akagerine
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
Akagerine
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
Akagerine
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
Akagerine
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
Akagerine
tert-butyl 4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)piperidine-1-carboxylate
Akagerine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.